molecular formula C26H30Cl2N2O4 B13778590 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride CAS No. 64050-24-4

1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride

Cat. No.: B13778590
CAS No.: 64050-24-4
M. Wt: 505.4 g/mol
InChI Key: UJJXIXAAXVOQNE-UHFFFAOYSA-N
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Description

1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Benzoylphenoxy Intermediate: This step involves the reaction of 4-hydroxybenzophenone with an appropriate alkylating agent to form the benzoylphenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the reaction of the benzoylphenoxy intermediate with 4-phenylpiperazine under suitable conditions to form the desired piperazine derivative.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine derivative with an appropriate epoxide or halohydrin to form the propanolamine structure, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, including receptor binding and enzyme inhibition.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological or cardiovascular disorders.

    Industry: Used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzoylphenoxy)-3-(4-methylpiperazinyl)propan-2-ol dihydrochloride
  • 1-(4-Benzoylphenoxy)-3-(4-ethylpiperazinyl)propan-2-ol dihydrochloride

Uniqueness

1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride is unique due to its specific structural features, such as the presence of the benzoylphenoxy and phenylpiperazinyl groups. These features may confer distinct pharmacological properties and make it a valuable compound for research and development.

Properties

CAS No.

64050-24-4

Molecular Formula

C26H30Cl2N2O4

Molecular Weight

505.4 g/mol

IUPAC Name

[2-hydroxy-3-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone;dihydrochloride

InChI

InChI=1S/C26H28N2O4.2ClH/c29-22(18-27-14-16-28(17-15-27)21-10-5-2-6-11-21)19-32-24-13-7-12-23(26(24)31)25(30)20-8-3-1-4-9-20;;/h1-13,22,29,31H,14-19H2;2*1H

InChI Key

UJJXIXAAXVOQNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC(=C2O)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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